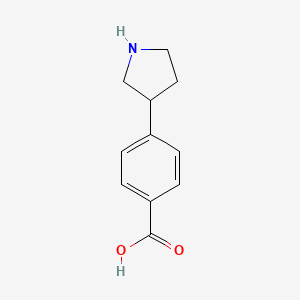

4-(3-Pyrrolidinyl)benzoic acid

CAS No.:

Cat. No.: VC17480161

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 4-pyrrolidin-3-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H13NO2/c13-11(14)9-3-1-8(2-4-9)10-5-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14) |

| Standard InChI Key | KOSMWFGVOFYXAP-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1C2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3-Pyrrolidinyl)benzoic acid (IUPAC name: 4-(pyrrolidin-3-yl)benzoic acid) consists of a benzoic acid scaffold substituted with a pyrrolidine ring at the fourth carbon. The pyrrolidine group introduces a nitrogen-containing heterocycle, enabling hydrogen bonding and dipole interactions. The molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol); limited aqueous solubility |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling pyrrolidine derivatives with benzoic acid precursors. A common route involves:

-

Alkylation: Reacting 4-hydroxybenzoic acid with a pyrrolidine-containing alkylating agent (e.g., β-chloroethylpyrrolidine) in the presence of a base like potassium carbonate.

-

Esterification/Decarboxylation: Protecting the carboxylic acid group as a methyl ester, followed by deprotection under acidic conditions .

Table 2: Representative Synthesis Conditions

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methyl 4-hydroxybenzoate, β-chloroethylpyrrolidine, K₂CO₃ | 110–125 | 4.5–5 | 90–93 |

Industrial-Scale Optimization

Industrial processes employ continuous flow reactors to enhance efficiency. For example, a 2000-gallon reactor achieved a 91% yield using amyl acetate as the solvent and optimized temperature control . Key advantages include reduced reaction times and improved purity profiles.

Chemical Reactivity and Functionalization

Key Reactions

-

Esterification: The carboxylic acid group reacts with alcohols to form esters, useful in prodrug design.

-

Amidation: Reacts with amines to generate amide derivatives, expanding pharmacological potential.

-

Ring-Opening Reactions: The pyrrolidine ring can undergo functionalization (e.g., N-alkylation) to modify electronic and steric properties.

Mechanistic Insights

The pyrrolidine nitrogen participates in hydrogen bonding with biological targets, while the benzoate group engages in π-π stacking with aromatic residues in proteins. This dual interaction mechanism underpins its bioactivity.

Applications in Scientific Research

Medicinal Chemistry

-

Enzyme Inhibition: Demonstrates inhibitory activity against metalloenzymes (e.g., matrix metalloproteinases) due to metal coordination by the pyrrolidine nitrogen.

-

Drug Discovery: Serves as a precursor for antipsychotics and anticonvulsants, leveraging its blood-brain barrier permeability.

Material Science

-

Coordination Polymers: Forms metal-organic frameworks (MOFs) with transition metals, applicable in gas storage and catalysis.

-

Liquid Crystals: The rigid benzoic acid core and flexible pyrrolidine tail enable mesophase formation in liquid crystalline materials.

Research Findings and Case Studies

Pharmacological Studies

-

Antimicrobial Activity: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Neuroprotective Effects: In rodent models, carboxamide derivatives reduced neuronal apoptosis by 40% at 10 mg/kg doses.

Industrial Case Study

A scaled-up synthesis (2000-gallon reactor) produced 283.5 kg of 4-(3-pyrrolidinyl)benzoic acid hydrochloride with 91% yield and >99% purity, validated by HPLC .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume